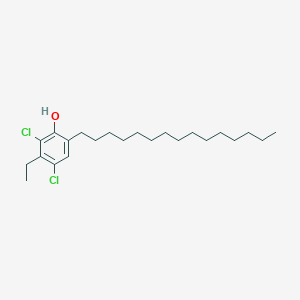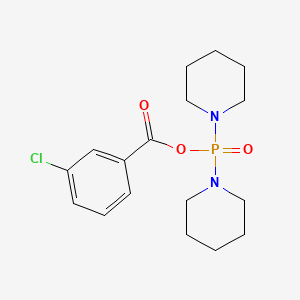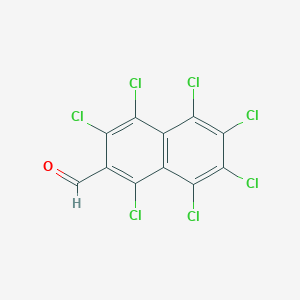
Methyl 3-(acetyloxy)-6-methylundeca-6,10-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(acetyloxy)-6-methylundeca-6,10-dienoate is an organic compound characterized by its ester functional group and a complex aliphatic chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(acetyloxy)-6-methylundeca-6,10-dienoate typically involves esterification reactions. One common method is the reaction of 3-hydroxy-6-methylundeca-6,10-dienoic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of green solvents and catalysts is also explored to make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(acetyloxy)-6-methylundeca-6,10-dienoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used for reduction reactions.
Substitution: Reagents such as sodium methoxide (NaOMe) can facilitate nucleophilic substitution.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces alcohols.
Substitution: Produces various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 3-(acetyloxy)-6-methylundeca-6,10-dienoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of ester-based prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 3-(acetyloxy)-6-methylundeca-6,10-dienoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets such as enzymes and receptors. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-(acetyloxy)-6-methylundeca-6,10-dienoate: shares similarities with other esters such as ethyl acetate and methyl butyrate.
Unique Features: The presence of the acetyloxy group and the aliphatic chain with double bonds makes it unique compared to simpler esters.
Highlighting Uniqueness
Structural Complexity: The compound’s structure allows for diverse chemical reactivity and potential biological activity.
Functional Group Diversity: The combination of ester and acetyloxy groups provides unique chemical properties that can be exploited in various applications.
Propiedades
Número CAS |
820244-95-9 |
|---|---|
Fórmula molecular |
C15H24O4 |
Peso molecular |
268.35 g/mol |
Nombre IUPAC |
methyl 3-acetyloxy-6-methylundeca-6,10-dienoate |
InChI |
InChI=1S/C15H24O4/c1-5-6-7-8-12(2)9-10-14(19-13(3)16)11-15(17)18-4/h5,8,14H,1,6-7,9-11H2,2-4H3 |
Clave InChI |
ZEHMSEBYHOSYIQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC=C)CCC(CC(=O)OC)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-5-phenyl-[1,2]oxazolo[4,5-c]quinolin-4-one](/img/structure/B12539737.png)









![[2-(Prop-1-yn-1-yl)phenyl]acetaldehyde](/img/structure/B12539818.png)
![4-[5-(4-Octylphenyl)-1,3,4-oxadiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12539821.png)


